(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid

Chiral Building Block Enantioselective Synthesis Absolute Stereochemistry

(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid (CAS 909406-97-9) is a chiral spirocyclic building block featuring a cyclopropane ring fused to a tetrahydropyran ring via a shared spiro carbon, with a stereochemically defined (1S)-carboxylic acid substituent. The molecule has a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol.

Molecular Formula C8H12O3
Molecular Weight 156.18
CAS No. 909406-97-9
Cat. No. B3166249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid
CAS909406-97-9
Molecular FormulaC8H12O3
Molecular Weight156.18
Structural Identifiers
SMILESC1COCCC12CC2C(=O)O
InChIInChI=1S/C8H12O3/c9-7(10)6-5-8(6)1-3-11-4-2-8/h6H,1-5H2,(H,9,10)/t6-/m1/s1
InChIKeyFGFLMSPWCDFJRM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Baseline Overview of (1S)-6-Oxaspiro[2.5]octane-1-carboxylic Acid (CAS 909406-97-9) for Scientific Procurement


(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid (CAS 909406-97-9) is a chiral spirocyclic building block featuring a cyclopropane ring fused to a tetrahydropyran ring via a shared spiro carbon, with a stereochemically defined (1S)-carboxylic acid substituent [1]. The molecule has a molecular formula of C8H12O3 and a molecular weight of 156.18 g/mol . This compound represents the enantiomerically pure (1S)-form, as opposed to its non-stereochemically defined counterpart 6-oxaspiro[2.5]octane-1-carboxylic acid (CAS 909406-73-1), which lacks specification of absolute stereochemistry at the carboxylic acid-bearing carbon and is described in the literature as a racemate or stereochemically undefined mixture [2]. The availability of the compound in defined chiral form (>97% purity) makes it a key intermediate for enantioselective synthesis and stereochemical control in medicinal chemistry programs .

Why Generic Substitution Fails: Procurement Risks of Non-Chiral 6-Oxaspiro[2.5]octane Carboxylic Acid Analogs


Substituting (1S)-6-oxaspiro[2.5]octane-1-carboxylic acid with its non-chiral analog (CAS 909406-73-1) or other spirocyclic carboxylic acids introduces significant scientific and operational risks. The non-chiral 6-oxaspiro[2.5]octane-1-carboxylic acid is a racemic or stereochemically undefined mixture that lacks the absolute (1S) stereochemistry required for enantioselective synthesis [1]. In medicinal chemistry campaigns, the use of racemic mixtures can lead to ambiguous structure-activity relationship (SAR) data, requiring additional separation steps and potentially obscuring the true pharmacological contribution of the desired enantiomer. Furthermore, the spirocyclic core incorporating the oxetane-like oxygen heterocycle confers distinct conformational constraints and physicochemical properties that differentiate it from alternative spirocyclic carboxylic acids (e.g., 1-oxaspiro[3.3]heptanes or 7-oxaspiro[3.5]nonane analogs) [2]. The 6-oxaspiro[2.5]octane scaffold specifically positions the carboxylic acid moiety at a defined distance and angle relative to the oxygen-containing ring, a geometric parameter that cannot be replicated by ring-expanded or ring-contracted analogs. Procurement of the incorrect analog therefore risks introducing uncontrolled variables into synthetic routes, crystallography studies, and biological assays [3].

Quantitative Evidence Guide: Differentiating (1S)-6-Oxaspiro[2.5]octane-1-carboxylic Acid from Comparators


Enantiomeric Purity: (1S)-Stereochemistry Versus Racemic 6-Oxaspiro[2.5]octane-1-carboxylic Acid

(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid (CAS 909406-97-9) is supplied as the enantiomerically pure (1S)-form, whereas its direct structural analog 6-oxaspiro[2.5]octane-1-carboxylic acid (CAS 909406-73-1) is a racemic or stereochemically undefined mixture [1]. The (1S)-compound carries the specific CAS registry 909406-97-9 and MFCD20645954 identifier, distinguishing it from the racemic CAS 909406-73-1. Commercial vendors list the compound with specified purity of ≥97% (e.g., Leyan 97%) or ≥98% (e.g., MolCore 98%) . The non-chiral analog is cited in patent literature (SPEEDEL EXPERIMENTA AG, WO2007/31558 A1) as a synthetic intermediate without stereochemical specification [2].

Chiral Building Block Enantioselective Synthesis Absolute Stereochemistry

Stability Advantage: Spirocyclic Scaffold Versus Isomerization-Prone Oxetane-Carboxylic Acids

Oxetane-carboxylic acids have been demonstrated to undergo spontaneous, uncatalyzed isomerization to lactones upon storage at room temperature or with mild heating, a phenomenon documented by Grygorenko et al. (2022) across multiple oxetane-containing substrates [1]. In contrast, spirocyclic oxetane-containing compounds evaluated by Carreira et al. (2008, 2010) exhibited pH stability across a broad range (pH 1-10) and demonstrated significantly lower intrinsic clearance in human and liver microsome assays compared to carbonyl or parent monocyclic compounds [2][3]. The 6-oxaspiro[2.5]octane scaffold, by virtue of its spirocyclic architecture, is expected to exhibit enhanced conformational stability compared to non-spirocyclic oxetane-carboxylic acids. Note: This inference is based on class-level trends established for spirocyclic oxetane derivatives; direct head-to-head stability data for (1S)-6-oxaspiro[2.5]octane-1-carboxylic acid versus specific oxetane-carboxylic acid comparators are not available in the public literature.

Chemical Stability Spirocyclic Scaffold Oxetane Isomerization

Physicochemical Property Trends: Spirocyclic Oxetanes Versus Carbonyl and gem-Dimethyl Analogs

Class-level analysis of spirocyclic compounds incorporating oxetane motifs demonstrates consistent and quantifiable improvements in key drug-like properties relative to carbonyl and gem-dimethyl counterparts. Carreira et al. (2008, 2010) established that spirocyclic oxetane derivatives exhibit lower logD values than gem-dimethyl and carbonyl analogs, translating to reduced lipophilicity and enhanced aqueous solubility [1]. The spirocyclic compounds demonstrated substantially lower intrinsic clearance in human and liver microsome assays compared to parent carbonyl compounds [2]. In the specific case of 6-oxaspiro[2.5]octane-1-carboxylic acid, predicted physicochemical parameters include LogP = 0.00 (calculated), boiling point = 312.4±35.0 °C at 760 mmHg, density = 1.2±0.1 g/cm³, and predicted pKa = 4.66±0.20 [3]. Comparative data for alternative spirocyclic carboxylic acids (e.g., 7-oxaspiro[3.5]nonane-1-carboxylic acid) are not systematically reported. Note: These trends represent class-level inference derived from studies on structurally related spirocyclic oxetane scaffolds; direct experimental data for (1S)-6-oxaspiro[2.5]octane-1-carboxylic acid versus specific comparators are not available.

Lipophilicity Solubility Metabolic Stability Physicochemical Properties

Scaffold Rigidity and 3D Conformational Constraints: 6-Oxaspiro[2.5]octane Versus Flexible Analogs

The 6-oxaspiro[2.5]octane scaffold confers a rigid, conformationally constrained framework due to its spirocyclic fusion of a cyclopropane ring and an oxygen-containing tetrahydropyran ring [1]. This rigidity provides defined spatial orientation of the carboxylic acid substituent relative to the heterocyclic oxygen, enabling precise probing of binding site topology in target proteins [2]. Carreira et al. demonstrated that in spirocyclic morpholine surrogates, the oxygen lone pair is positioned approximately 1.3 Å further out than in morpholine itself, effectively creating an 'elongated morpholine' geometry that can access deeper binding pockets [3]. The rigid 6-oxaspiro[2.5]octane scaffold has been described as offering 'three-dimensional diversity, traits highly sought after in fragment-based drug discovery' [4]. In contrast, flexible chain analogs or monocyclic oxetane derivatives lack this defined conformational constraint, potentially leading to entropic penalties upon binding and reduced target selectivity.

Conformational Restriction Spiro Scaffold 3D Diversity Fragment-Based Drug Discovery

Recommended Application Scenarios for (1S)-6-Oxaspiro[2.5]octane-1-carboxylic Acid in Scientific and Industrial Settings


Enantioselective Synthesis of Chiral Pharmaceutical Intermediates

(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid is optimally deployed as a chiral building block in the enantioselective synthesis of pharmaceutical intermediates where absolute stereochemical control is essential [1]. The defined (1S)-stereochemistry eliminates the need for chiral resolution steps and enables direct incorporation of the stereocenter into target molecules. The carboxylic acid functionality provides a versatile handle for amide coupling, esterification, and other derivatization reactions, while the spirocyclic scaffold introduces conformational constraint that can enhance target binding specificity [2]. This compound is particularly suited for medicinal chemistry programs developing stereochemically defined drug candidates where racemic intermediates would compromise SAR interpretation [3].

Scaffold for Fragment-Based Drug Discovery and 3D Library Design

The 6-oxaspiro[2.5]octane core provides a rigid, three-dimensional scaffold that is well-suited for fragment-based drug discovery (FBDD) and the construction of 3D-enriched screening libraries [1]. The spirocyclic architecture introduces shape diversity that departs from planar aromatic frameworks commonly represented in traditional compound collections, potentially accessing underexplored regions of chemical space [2]. The carboxylic acid moiety can be elaborated into diverse chemotypes (amides, esters, ketones, alcohols) while maintaining the conformational constraint conferred by the spirocyclic core. The compound's predicted physicochemical properties (LogP = 0.00, pKa ~4.66) align with lead-like and fragment-like criteria [3].

Conformationally Constrained Bioisostere for Carboxylic Acid-Containing Pharmacophores

(1S)-6-Oxaspiro[2.5]octane-1-carboxylic acid serves as a conformationally constrained carboxylic acid bioisostere in lead optimization programs seeking to modulate lipophilicity, solubility, and metabolic stability [1]. The spirocyclic framework provides a defined spatial presentation of the carboxylic acid moiety, enabling systematic exploration of binding site topology. Class-level evidence indicates that spirocyclic oxetane-containing scaffolds exhibit lower logD, enhanced aqueous solubility, and reduced intrinsic clearance compared to carbonyl or gem-dimethyl analogs [2]. While direct target-specific data are not available, the scaffold is positioned for incorporation into SAR campaigns where stereochemical definition and conformational constraint are critical parameters [3].

Synthetic Intermediate for 1-Aminomethyl and Amide Derivatives

The carboxylic acid group of (1S)-6-oxaspiro[2.5]octane-1-carboxylic acid provides a direct entry point to 1-aminomethyl derivatives (e.g., via Curtius rearrangement or amide reduction) and diverse amide-based analogs [1]. The structurally related 1-(aminomethyl)-6-oxaspiro[2.5]octane-1-carboxylic acid (CAS 1783511-43-2) has been documented as a spirocyclic building block featuring both carboxylic acid and aminomethyl functional groups, highlighting the synthetic versatility of this scaffold class [2]. The (1S)-enantiomerically pure starting material ensures that downstream derivatives retain stereochemical integrity, a critical requirement for chiral amine synthesis in medicinal chemistry applications [3].

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